molecular formula C12H15NO5 B3179948 Ethyl 4-(2-nitrophenoxy)butanoate CAS No. 112290-15-0

Ethyl 4-(2-nitrophenoxy)butanoate

Cat. No.: B3179948
CAS No.: 112290-15-0
M. Wt: 253.25 g/mol
InChI Key: KCHSJDLFGWRPQN-UHFFFAOYSA-N
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Description

Ethyl 4-(2-nitrophenoxy)butanoate is an organic compound with the molecular formula C12H15NO5 It is an ester derivative that features a nitrophenoxy group attached to a butanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(2-nitrophenoxy)butanoate can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of ethyl 4-bromobutanoate with 2-nitrophenol in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-nitrophenoxy)butanoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol under acidic or basic conditions.

    Substitution: The nitrophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)

    Substitution: Sodium methoxide (NaOCH3), dimethyl sulfoxide (DMSO)

Major Products Formed

    Reduction: Ethyl 4-(2-aminophenoxy)butanoate

    Hydrolysis: 4-(2-nitrophenoxy)butanoic acid and ethanol

    Substitution: Various substituted phenoxybutanoates depending on the nucleophile used

Scientific Research Applications

Ethyl 4-(2-nitrophenoxy)butanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 4-(2-nitrophenoxy)butanoate involves its interaction with specific molecular targets. For instance, in biological systems, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The nitro group can also undergo bioreduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Ethyl 4-(2-nitrophenoxy)butanoate can be compared with other similar compounds, such as:

    Ethyl 4-(4-nitrophenoxy)butanoate: Similar structure but with the nitro group in a different position, leading to different reactivity and applications.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its physical and chemical properties.

    Ethyl 4-(2-aminophenoxy)butanoate: A reduction product of this compound with different biological activities and applications.

This compound stands out due to its unique combination of functional groups, which confer distinct reactivity and potential for diverse applications.

Properties

IUPAC Name

ethyl 4-(2-nitrophenoxy)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5/c1-2-17-12(14)8-5-9-18-11-7-4-3-6-10(11)13(15)16/h3-4,6-7H,2,5,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHSJDLFGWRPQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCOC1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirred solution of 2-nitrophenol (1) (1.4 g, 10 mM) and ethyl 4-bromobutyrate (2.1 g, 1.57 mL, 11 mM) in 35 mL of dry acetone is added 2 g (14.5 mM) of anhydrous, ground potassium carbonate. The resultant colored mixture is then heated under a nitrogen atmosphere at gentle reflux until the color due to the phenol anion has dissipated and a yellow mixture remains. Concentration of the cooled and filtered mixture yields an oil which on flash chromatography (silica gel, ethyl acetate/hexane- or methylene chloride as eluant) yields 2.4 g (96% yield) of the title compound (3) as an oily liquid.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
1.57 mL
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reactant
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0 (± 1) mol
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reactant
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35 mL
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solvent
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0 (± 1) mol
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Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of 2-nitrophenol. (1) (1.4 g, 10 mM) and ethyl 4-bromobutyrate (2.1 g, 1.57 mL, 11 mM) in 35 mL of dry acetone is added 2 g (14.5 mM) of anhydrous, ground potassium carbonate. The resultant colored mixture is then heated under a nitrogen atmosphere at gentle reflux until the color due to the phenol anion has dissipated and a yellow mixture remains. Concentration of the cooled and filtered mixture yields an oil which on flash chromatography (silica gel, ethyl acetate/hexane- or methylene chloride as eluant) yields 2.4 g (96% yield) of the title compound (3) as an oily liquid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.4 g
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reactant
Reaction Step Two
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1.57 mL
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0 (± 1) mol
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reactant
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35 mL
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solvent
Reaction Step Two
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0 (± 1) mol
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Reaction Step Three

Synthesis routes and methods III

Procedure details

Sodium hydride (16.5 9, content: 62.4%) was suspended in N,N-dimethylformamide (500 ml). 0-nitrophenol (60 g) dissolved in N,N-dimethylformamide (100 ml) was added dropwise into the mixture with stirring in ice-bath over about 20 mins. The mixture was stirred for 1 hr. at a room temperature. 4-bromobutanoic acid ethyl ester (84.2 g) dissolved in N,N-dimethylformamide (200 ml) was added to the mixture. The solution was stirred for 15 hrs at about 70° C. N,N-dimethylformamide was evaporated in vacuo. Ethyl acetate (800 ml) was added to the residue. The mixture was washed with a water and a saturated brine, dried over magnesium sulfate and evaporated. The residue was purified by column chromatography on silica gel (n-hexane: ethyl acetate =5:1→3:1) to give the title compound (77.3 g) having the following physical data:
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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60 g
Type
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Reaction Step Two
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100 mL
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84.2 g
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Reaction Step Three
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200 mL
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Reaction Step Three
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500 mL
Type
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Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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